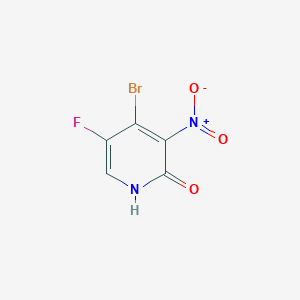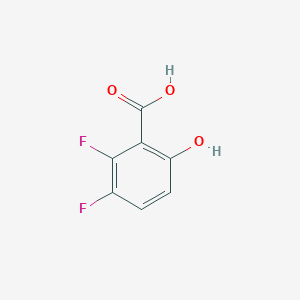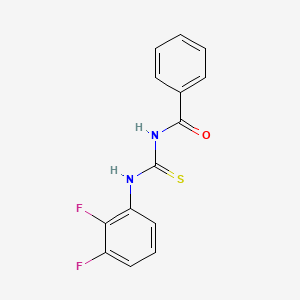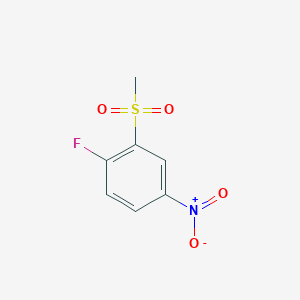
2-Metil-3-furoato de etilo
Descripción general
Descripción
Ethyl 2-Methyl-3-furoate is an organic compound with the molecular formula C₈H₁₀O₃. It is an ester derived from 2-methyl-3-furoic acid and ethanol. This compound is known for its pleasant fruity aroma and is used in various applications, including flavoring agents and intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Ethyl 2-Methyl-3-furoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzymatic reactions.
Medicine: Research has explored its potential as a precursor for pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its fruity aroma
Mecanismo De Acción
Ethyl 2-Methyl-3-furoate, also known as 2-Methyl-3-furancarboxylic Acid Ethyl Ester, is a chemical compound with the molecular formula C8H10O3 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The compound is primarily used as a solvent and an intermediate in organic synthesis
Biochemical Pathways
Ethyl 2-Methyl-3-furoate is involved in the synthesis of several compounds. For instance, it has been used in the synthesis of acyl furans via a catalytic cross-ketonization process . .
Pharmacokinetics
Its physical properties, such as a boiling point of 188.3ºC and a density of 1.078g/cm3 , suggest that it could be absorbed and distributed in the body.
Result of Action
As an intermediate in organic synthesis, it contributes to the formation of various compounds . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-Methyl-3-furoate. For instance, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals. It’s important to note that Ethyl 2-Methyl-3-furoate is insoluble in water but soluble in alcohol and oils . This solubility profile could influence its distribution and action in different environments.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-Methyl-3-furoate plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It interacts with various enzymes and proteins, facilitating the formation of complex aroma compounds. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the release of the furan ring and the formation of other bioactive compounds . Additionally, Ethyl 2-Methyl-3-furoate can act as a substrate for certain oxidoreductases, which modify its structure through oxidation-reduction reactions, further diversifying its biochemical roles .
Cellular Effects
Ethyl 2-Methyl-3-furoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, Ethyl 2-Methyl-3-furoate can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to shifts in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-Methyl-3-furoate involves its interaction with various biomolecules. It binds to specific receptors and enzymes, modulating their activity through competitive or non-competitive inhibition . For example, it can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, Ethyl 2-Methyl-3-furoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-Methyl-3-furoate can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Over time, the degradation products of Ethyl 2-Methyl-3-furoate can accumulate, potentially affecting its biological activity and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can diminish over time, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of Ethyl 2-Methyl-3-furoate vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, Ethyl 2-Methyl-3-furoate can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
Ethyl 2-Methyl-3-furoate is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and oxidoreductases . These enzymes facilitate the conversion of Ethyl 2-Methyl-3-furoate into various metabolites, which can participate in further biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 2-Methyl-3-furoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins, affecting its bioavailability and activity .
Subcellular Localization
Ethyl 2-Methyl-3-furoate exhibits specific subcellular localization patterns, which can impact its activity and function. It is often localized to the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct Ethyl 2-Methyl-3-furoate to specific organelles, influencing its role in cellular metabolism and signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-Methyl-3-furoate can be synthesized through the esterification of 2-methyl-3-furoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In industrial settings, the production of Ethyl 2-Methyl-3-furoate often involves the oxidation of furfural to 2-methyl-3-furoic acid, followed by esterification with ethanol. This process is optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-Methyl-3-furoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-3-furoic acid.
Reduction: Reduction can yield 2-methyl-3-furanmethanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Methyl-3-furoic acid.
Reduction: 2-Methyl-3-furanmethanol.
Substitution: Various esters and amides depending on the nucleophile used.
Comparación Con Compuestos Similares
Methyl 2-Methyl-3-furoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-Methyl-2-furoate: Isomer with the methyl group at a different position on the furan ring.
Uniqueness: Ethyl 2-Methyl-3-furoate is unique due to its specific ester configuration and the position of the methyl group on the furan ring. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Propiedades
IUPAC Name |
ethyl 2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHUEYINVDLUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294172 | |
| Record name | Ethyl 2-Methyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28921-35-9 | |
| Record name | 28921-35-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-Methyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methyl-3-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
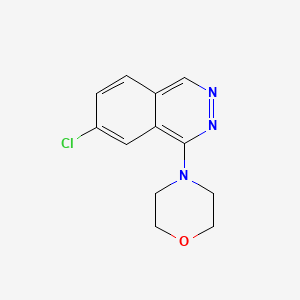
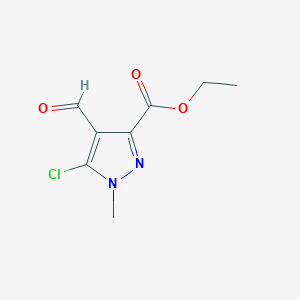
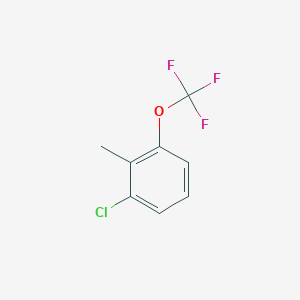

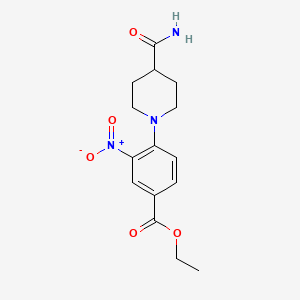

![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)
